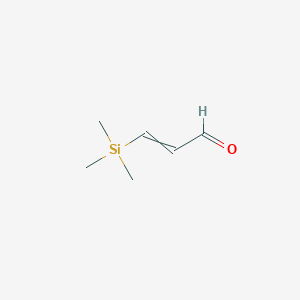
3-Trimethylsilylprop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Trimethylsilylprop-2-enal is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-enal backbone. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
3-Trimethylsilylprop-2-enal can be synthesized through several methods. One common approach involves the reaction of 3-trimethylsilylpropynoic acid with thionyl chloride in dimethylformamide (DMF), followed by treatment with oxalyl chloride . This method yields 3-trimethylsilylprop-2-enoyl chloride, which can then be converted to this compound through hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
3-Trimethylsilylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Trimethylsilylprop-2-enal finds applications in diverse scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 3-trimethylsilylprop-2-enal involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the desired transformations .
類似化合物との比較
Similar Compounds
3-Trimethylsilylpropynoic Acid: A precursor in the synthesis of 3-trimethylsilylprop-2-enal.
3-Trimethylsilylprop-2-enoyl Chloride: An intermediate in the synthesis of this compound.
Trimethylsilyl Chloride: A commonly used reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of an enal with the stability imparted by the trimethylsilyl group. This combination allows for versatile applications in various chemical reactions and makes it a valuable compound in both research and industrial settings .
特性
CAS番号 |
58107-34-9 |
|---|---|
分子式 |
C6H12OSi |
分子量 |
128.24 g/mol |
IUPAC名 |
3-trimethylsilylprop-2-enal |
InChI |
InChI=1S/C6H12OSi/c1-8(2,3)6-4-5-7/h4-6H,1-3H3 |
InChIキー |
KYPJODYLZIOMTO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



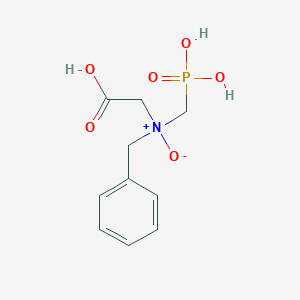
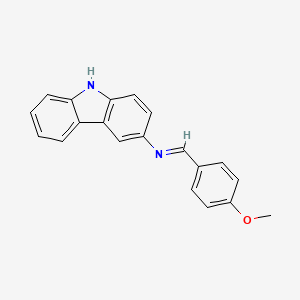
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
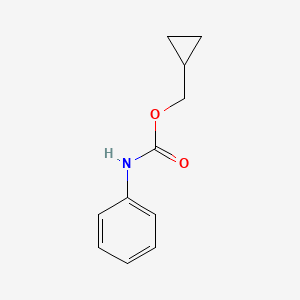
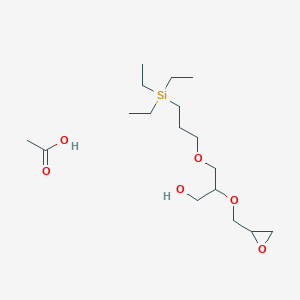
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)

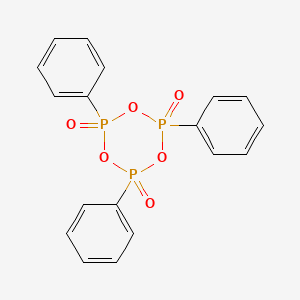
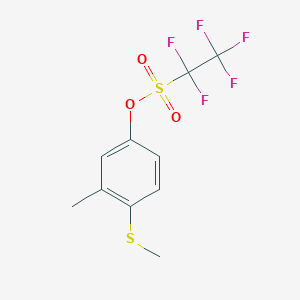
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)
